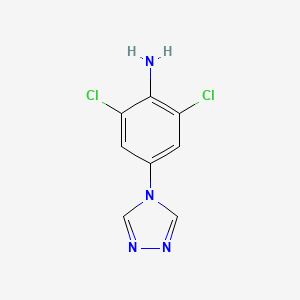
2,6-dichloro-4-(4H-1,2,4-triazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline is an organic compound that features a dichlorinated benzene ring substituted with a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(4H-1,2,4-triazol-4-yl)aniline typically involves the reaction of 2,6-dichloroaniline with 4H-1,2,4-triazole under specific conditions. One common method involves the use of a diazotization reaction followed by a coupling reaction with the triazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from readily available raw materials. For example, 2,6-dichloroaniline can be synthesized from 2,6-dichlorobenzene through a series of halogenation and amination reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds .
Applications De Recherche Scientifique
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an anticancer agent and in other therapeutic areas.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-4-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The triazole moiety is known to form hydrogen bonds with various biological targets, enhancing its pharmacological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: This compound is similar in structure but has a trifluoromethyl group instead of a triazole moiety.
2,6-Dichloro-4-nitroaniline: Another similar compound with a nitro group instead of a triazole.
Uniqueness
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H6Cl2N4 |
|---|---|
Poids moléculaire |
229.06 g/mol |
Nom IUPAC |
2,6-dichloro-4-(1,2,4-triazol-4-yl)aniline |
InChI |
InChI=1S/C8H6Cl2N4/c9-6-1-5(2-7(10)8(6)11)14-3-12-13-4-14/h1-4H,11H2 |
Clé InChI |
OEVWYMZVRGHKQI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N)Cl)N2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



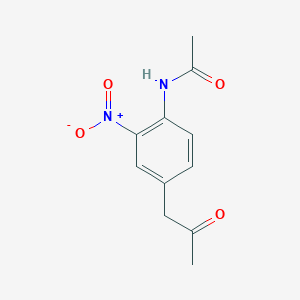

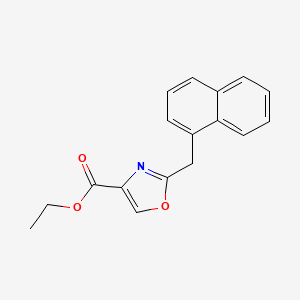
![(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one](/img/structure/B11716165.png)
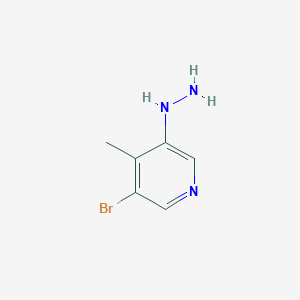
![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)
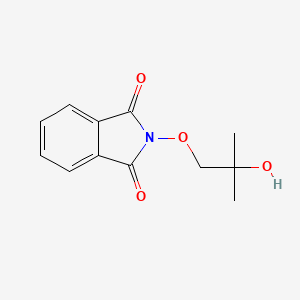
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11716191.png)
![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11716199.png)
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B11716201.png)

![sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one](/img/structure/B11716213.png)

